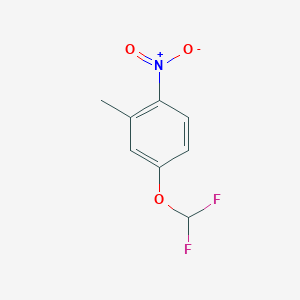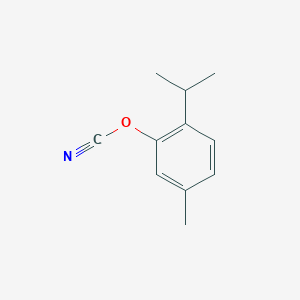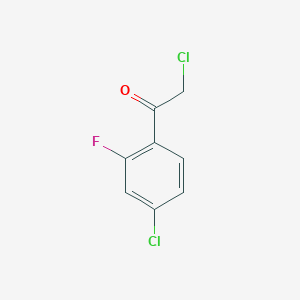
2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone
Übersicht
Beschreibung
“2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone” is a chemical compound with the molecular formula C8H5Cl2FO . It is used in various scientific research and has been mentioned in several technical documents .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone” can be represented by the InChI code: 1S/C8H5Cl2FO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone” are not available, it’s known that similar compounds can participate in various organic reactions .Wissenschaftliche Forschungsanwendungen
Synthesis of Quinolines and Quinoline Derivatives
One of the key applications of 2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone is in the synthesis of quinoline derivatives. These compounds are synthesized from arylazido ketones through cyclization under Vilsmeier conditions. In a study, the treatment of 1-(2-azidophenyl)ethanone with Vilsmeier reagent yielded 4-chloro-2-dimethylamino-3-quinolinecarboxaldehyde and 4-chloro-2-dimethylaminoquinoline (Amaresh & Perumal, 1998).
Crystal Structure Analysis
Another application is in the analysis of crystal structures. For example, the crystal structure of 1-(4-fluorophenyl)-2-(phenylsulfonyl)ethanone was studied, showing that the ethanone and 4-fluorophenyl groups are essentially planar and linked by weak hydrogen bonds (Abdel‐Aziz et al., 2012).
Biotransformation for Chiral Synthesis
Biotransformation using specific bacterial strains can be employed for the enantioselective synthesis of chiral intermediates. For instance, the biocatalysis of 2-chloro-1-(2,4-dichlorophenyl) ethanone to its corresponding ethanol form was achieved with high stereoselectivity, identifying a novel route for drug synthesis (Miao et al., 2019).
Synthesis of Aminobenzo[b]thiophenes
The compound is also used in the synthesis of aminobenzo[b]thiophenes, essential in various chemical applications. A study demonstrated the one-pot synthesis of 3-aminobenzo[b]thiophenes using reaction methods such as Willgerodt–Kindler route and base-catalyzed transformation (Androsov et al., 2010).
Synthesis of Antimicrobial Compounds
The synthesis of compounds with antimicrobial properties is another important application. For example, the synthesis of 6-(5-chloro-8-hydroxynapthalene-2-yl)-4(4-hydroxyphenyl)-4-5-dihydroxypyrimidin-2(1h)-one from 1-(4-chloro-1-hydroxynaphthalen-2-yl)-ethanone showed significant antimicrobial activities (Sherekar et al., 2022).
Eigenschaften
IUPAC Name |
2-chloro-1-(4-chloro-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZHQRGIHWWQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80664285 | |
| Record name | 2-Chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80664285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone | |
CAS RN |
299411-67-9 | |
| Record name | 2-Chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80664285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


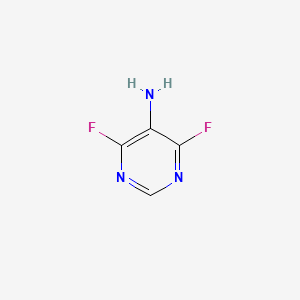

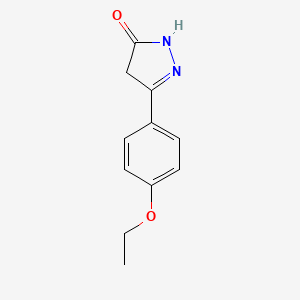
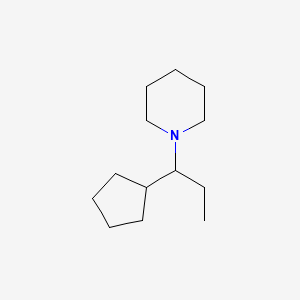

![3-[1-Ethyl-3-(hydroxymethyl)-1H-pyrazol-5-yl]benzonitrile](/img/structure/B1500453.png)



